Cas no 1000341-00-3 (6-Bromo-4-fluoroindolin-2-one)
6-Bromo-4-fluoroindolin-2-one Chemical and Physical Properties
Names and Identifiers
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- 6-Bromo-4-fluoro-2-oxyindole
- 6-bromo-4-fluoroindol-2-one
- 6-bromo-4-fluoro-2h-indol-2-one
- 6-bromo-4-fluoro-2,3-dihydro-1H-indol-2-one
- AS-59524
- 1000341-00-3
- 6-bromo-4-fluoro-1,3-dihydroindol-2-one
- W19012
- 6-bromo-4-fluoro-indolin-2-one
- MFCD09880178
- AKOS026672370
- 6-Bromo-4-fluoroindolin-2-one
- SB64568
- SCHEMBL20588667
- CS-0197780
-
- MDL: MFCD09880178
- Inchi: 1S/C8H5BrFNO/c9-4-1-6(10)5-3-8(12)11-7(5)2-4/h1-2H,3H2,(H,11,12)
- InChI Key: UNVVSMMNEZBZDQ-UHFFFAOYSA-N
- SMILES: BrC1C=C(C2=C(C=1)NC(C2)=O)F
Computed Properties
- Exact Mass: 226.93800
- Monoisotopic Mass: 228.95385g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 211
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 29.1Ų
Experimental Properties
- PSA: 29.43000
- LogP: -0.03590
6-Bromo-4-fluoroindolin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B692288-25mg |
6-Bromo-4-fluoroindolin-2-one |
1000341-00-3 | 25mg |
$ 133.00 | 2023-04-18 | ||
| TRC | B692288-50mg |
6-Bromo-4-fluoroindolin-2-one |
1000341-00-3 | 50mg |
$ 207.00 | 2023-04-18 | ||
| TRC | B692288-100mg |
6-Bromo-4-fluoroindolin-2-one |
1000341-00-3 | 100mg |
$ 322.00 | 2023-04-18 | ||
| TRC | B692288-250mg |
6-Bromo-4-fluoroindolin-2-one |
1000341-00-3 | 250mg |
$ 563.00 | 2023-04-18 | ||
| Chemenu | CM246525-1g |
6-Bromo-4-fluoroindolin-2-one |
1000341-00-3 | 95% | 1g |
$578 | 2021-08-04 | |
| eNovation Chemicals LLC | D761376-100mg |
6-BROMO-4-FLUORO-2-OXYINDOLE |
1000341-00-3 | 95% | 100mg |
$130 | 2024-06-06 | |
| eNovation Chemicals LLC | D761376-250mg |
6-BROMO-4-FLUORO-2-OXYINDOLE |
1000341-00-3 | 95% | 250mg |
$185 | 2024-06-06 | |
| Chemenu | CM246525-1g |
6-Bromo-4-fluoroindolin-2-one |
1000341-00-3 | 95% | 1g |
$902 | 2023-03-07 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B942181-100mg |
6-Bromo-4-fluoroindolin-2-one |
1000341-00-3 | 98% | 100mg |
¥1,134.00 | 2022-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B942181-250mg |
6-Bromo-4-fluoroindolin-2-one |
1000341-00-3 | 98% | 250mg |
¥1,962.00 | 2022-09-02 |
6-Bromo-4-fluoroindolin-2-one Suppliers
6-Bromo-4-fluoroindolin-2-one Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Additional information on 6-Bromo-4-fluoroindolin-2-one
Recent Advances in the Study of 6-Bromo-4-fluoroindolin-2-one (CAS: 1000341-00-3) in Chemical Biology and Pharmaceutical Research
The compound 6-Bromo-4-fluoroindolin-2-one (CAS: 1000341-00-3) has recently emerged as a promising scaffold in medicinal chemistry and drug discovery. This heterocyclic structure belongs to the indolinone class of compounds, which have demonstrated significant biological activities across various therapeutic areas. Recent studies have focused on its potential as a kinase inhibitor and its role in targeted cancer therapies, particularly due to its structural similarity to known bioactive molecules.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the structure-activity relationship (SAR) of 6-Bromo-4-fluoroindolin-2-one derivatives as selective inhibitors of fibroblast growth factor receptors (FGFRs). The study demonstrated that modifications at the 6-bromo position significantly influenced the compound's binding affinity and selectivity profile. Molecular docking simulations revealed that the bromo-fluoro substitution pattern created optimal interactions with the ATP-binding pocket of FGFR1, showing IC50 values in the low micromolar range.
Another significant development comes from recent patent applications (WO2023056321) where 6-Bromo-4-fluoroindolin-2-one derivatives were claimed as novel therapeutic agents for neurodegenerative disorders. The compounds demonstrated neuroprotective effects in in vitro models of oxidative stress-induced neuronal damage, with particular efficacy in preserving mitochondrial function. This application highlights the compound's versatility beyond its initial exploration in oncology.
From a synthetic chemistry perspective, recent advances have improved the production efficiency of 6-Bromo-4-fluoroindolin-2-one. A 2024 publication in Organic Process Research & Development described a continuous flow synthesis method that increased yield from 68% to 92% while reducing hazardous waste generation. This methodological improvement addresses previous challenges in scaling up production of this valuable intermediate.
Current research directions include the exploration of 6-Bromo-4-fluoroindolin-2-one as a PROTAC (proteolysis targeting chimera) warhead. Preliminary results presented at the 2024 American Chemical Society meeting showed promising degradation of target proteins when conjugated with appropriate E3 ligase ligands. This application could significantly expand the therapeutic potential of this scaffold in targeted protein degradation strategies.
Pharmacokinetic studies of 6-Bromo-4-fluoroindolin-2-one derivatives have revealed interesting metabolic profiles. Recent in vivo studies in rodent models demonstrated favorable blood-brain barrier penetration for certain analogs, suggesting potential CNS applications. However, challenges remain in optimizing metabolic stability, as the indolinone core shows susceptibility to hepatic glucuronidation in some derivatives.
The compound's mechanism of action continues to be elucidated through advanced biophysical techniques. Cryo-EM studies published in Nature Structural & Molecular Biology (2024) provided high-resolution structural insights into how 6-Bromo-4-fluoroindolin-2-one analogs interact with their protein targets, revealing unexpected allosteric modulation effects in some kinase targets.
Future research directions for 6-Bromo-4-fluoroindolin-2-one (CAS: 1000341-00-3) include exploration of its potential in combination therapies, further optimization of its drug-like properties, and expansion into new therapeutic areas such as anti-infectives and immunomodulation. The compound's unique structural features and demonstrated biological activities position it as a valuable scaffold for continued medicinal chemistry exploration in the coming years.
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